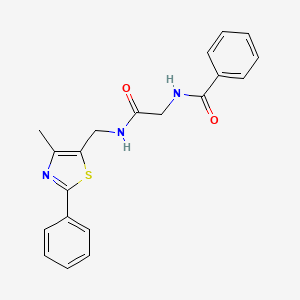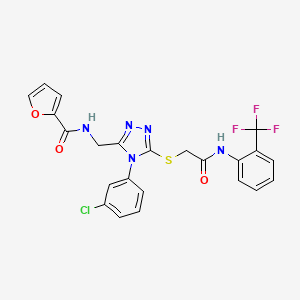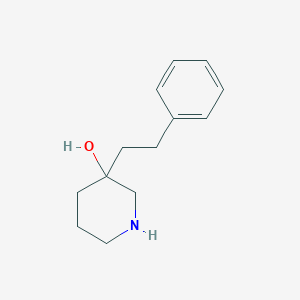![molecular formula C21H18N2O3 B2548887 1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone CAS No. 477333-92-9](/img/structure/B2548887.png)
1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding the properties and behavior of similar compounds. The first paper discusses the in vitro metabolism of 1-phenyl-2-propanone oxime, a metabolite of amphetamine, which shares a phenyl and propanone component with the compound of interest . The second paper investigates the electrochemical behavior of an unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine, which includes a nitrophenyl moiety similar to the nitroanilino group in the compound of interest .
Synthesis Analysis
While the synthesis of this compound is not explicitly described in the papers, the methodologies used for related compounds could potentially be adapted. The first paper describes the metabolism of 1-phenyl-2-propanone oxime, which could suggest a pathway for synthesizing the ketone component of the compound of interest . The second paper details the electrochemical behavior of a compound with a nitrophenyl group, which could be relevant for the synthesis of the nitroanilino group in the target compound .
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit characteristics influenced by its biphenyl and nitroanilino moieties. The papers do not directly analyze this compound, but the electrochemical study of the dihydropyridine derivative with a nitrophenyl group could provide insights into the electronic properties of the nitroanilino group . Similarly, the metabolism study of 1-phenyl-2-propanone oxime could inform the understanding of the propanone-related structural aspects .
Chemical Reactions Analysis
The provided papers do not discuss chemical reactions specifically involving this compound. However, the electrochemical behavior of the dihydropyridine derivative suggests that the nitro group can undergo reduction to an amino group, which could be relevant for the nitroanilino part of the compound of interest . The metabolism of 1-phenyl-2-propanone oxime indicates that the propanone moiety can be metabolized to various products, which may be extrapolated to understand potential reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the papers. However, the properties of the biphenyl core and the nitroanilino group can be inferred from related studies. The electrochemical study suggests that the presence of a nitro group can significantly affect the reduction potential and reactivity of a compound . The metabolism study indicates that the propanone moiety can be transformed into various metabolites, which may reflect on the compound's stability and reactivity .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
The compound 1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone and its derivatives are of significant interest in the synthesis of medicinal compounds. For instance, 1-aryl-3-phenethylamino-1-propanone hydrochlorides have been synthesized via Mannich reactions, targeting potential cytotoxic agents. These compounds were synthesized using various ketone components, including acetophenone and its derivatives, under optimized reaction conditions, yielding compounds with significant potential as cytotoxic agents (Mete, Gul, & Kazaz, 2007).
Materials Science and Polymer Chemistry
In materials science and polymer chemistry, derivatives of the compound have been explored for their potential in creating innovative materials. For instance, biphenyl-containing poly(1-alkynes) have been synthesized to study the effects of structural variation on their properties, including mesomorphism and photoluminescence behaviors. These studies contribute to the development of new materials with potential applications in light-emitting devices and liquid crystal displays (Lam et al., 2002).
Chemical Synthesis and Organic Chemistry
The compound and its related structures are used in various chemical synthesis processes. Doubly activated cyclopropanes, for example, have been prepared from cyclopropanation reactions of alkenes, using diazo compounds or in situ-generated phenyliodonium ylides catalyzed by Rh(II) carboxylates. These cyclopropanes serve as synthetic precursors for the synthesis of dihydropyrroles and pyrroles, showcasing the compound's relevance in the synthesis of densely functionalized pyrroles (Wurz & Charette, 2005).
Environmental Chemistry and Atmospheric Studies
In environmental chemistry, studies on the kinetics and products of gas-phase reactions with naphthalene and biphenyl highlight the atmospheric removal processes of these compounds through reactions with OH radicals and N2O5. Such research provides insights into the atmospheric behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including the formation of nitroarenes in ambient air, which has implications for air quality and health (Atkinson et al., 1987).
Mécanisme D'action
Target of Action
The compound “1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone” contains a biphenyl group and a nitroaniline group. Biphenyl derivatives have been found to exhibit various biological activities, including antibacterial properties . Nitroaniline is a derivative of aniline and is used as a precursor to dyes . The specific targets of this compound would depend on the exact context of its use and may require further experimental investigation.
Propriétés
IUPAC Name |
3-(3-nitroanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(13-14-22-19-7-4-8-20(15-19)23(25)26)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-12,15,22H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDFKKRNUNKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477333-92-9 |
Source


|
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(3-NITROANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2548804.png)


![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)

![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)
![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)


![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)

